molecular formula C10H9FO3 B2781231 Methyl 2-(2-fluoro-5-formylphenyl)acetate CAS No. 1803822-47-0

Methyl 2-(2-fluoro-5-formylphenyl)acetate

Cat. No.: B2781231
CAS No.: 1803822-47-0
M. Wt: 196.177
InChI Key: CZIVTDJNGYXJRD-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoro-5-formylphenyl)acetate: is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol . This compound is characterized by the presence of a fluoro group and a formyl group attached to a phenyl ring, which is further connected to an acetate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-fluoro-5-formylphenyl)acetate typically involves the esterification of 2-(2-fluoro-5-formylphenyl)acetic acid with methanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-(2-fluoro-5-formylphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of fluoro and formyl groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological systems .

Medicine: this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoro-5-formylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the formyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-(2-chloro-5-formylphenyl)acetate
  • Methyl 2-(2-bromo-5-formylphenyl)acetate
  • Methyl 2-(2-iodo-5-formylphenyl)acetate

Comparison: Methyl 2-(2-fluoro-5-formylphenyl)acetate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group is smaller and more electronegative, which can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

methyl 2-(2-fluoro-5-formylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)5-8-4-7(6-12)2-3-9(8)11/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIVTDJNGYXJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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